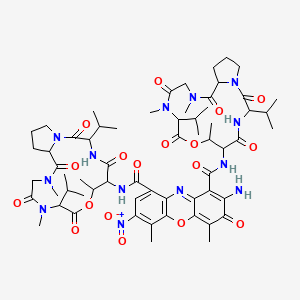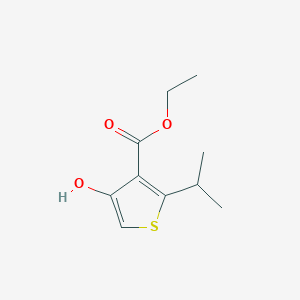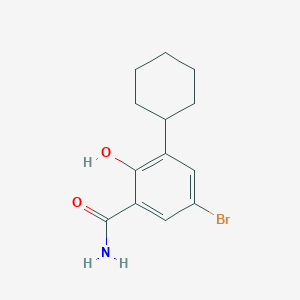
Calcium;mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;mercury, also known as calcium amalgam, is a compound formed by the combination of calcium and mercury. This compound is notable for its unique properties and applications in various fields, including chemistry and industry. Calcium is an alkaline earth metal, while mercury is a heavy, silvery d-block element that is liquid at standard temperature and pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium amalgam can be prepared by mixing calcium and mercury in a specific ratio. One common method involves the electrolysis of a mixture of wet quicklime (calcium oxide) and mercury oxide. The electrolysis process results in the formation of calcium-mercury alloy, which can then be distilled to obtain pure calcium amalgam .
Industrial Production Methods
Industrial production of calcium amalgam typically involves the aluminothermic reduction method or the calcium chloride electrolytic method. In the aluminothermic reduction method, calcium oxide is mixed with aluminum powder and heated under vacuum conditions to produce calcium vapor, which is then condensed to form calcium amalgam . The calcium chloride electrolytic method involves the electrolysis of anhydrous calcium chloride using a copper-calcium alloy as the cathode and graphite as the anode .
Chemical Reactions Analysis
Types of Reactions
Calcium amalgam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Calcium in the amalgam can react with oxygen to form calcium oxide (CaO).
Reduction: Mercury in the amalgam can be reduced to its elemental form by reacting with reducing agents.
Substitution: Calcium amalgam can react with halogens to form calcium halides and mercury halides
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen or carbon.
Substitution: Halogens like chlorine, bromine, or iodine.
Major Products
Oxidation: Calcium oxide (CaO) and mercury oxide (HgO).
Reduction: Elemental mercury (Hg) and calcium metal (Ca).
Substitution: Calcium halides (e.g., CaCl2, CaBr2) and mercury halides (e.g., HgCl2, HgBr2)
Scientific Research Applications
Calcium amalgam has several scientific research applications across various fields:
Chemistry: Used as a reducing agent in organic and inorganic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of metal toxicity and chelation therapy
Medicine: Investigated for its potential use in dental amalgams and other medical applications
Industry: Employed in the production of high-purity calcium and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of calcium amalgam involves the interaction of calcium and mercury with various molecular targets and pathways. Calcium plays a crucial role in signal transduction pathways, muscle contraction, and bone health . Mercury, on the other hand, can interfere with calcium homeostasis and induce oxidative stress, leading to potential toxic effects .
Comparison with Similar Compounds
Calcium amalgam can be compared with other metal amalgams, such as sodium amalgam and potassium amalgam. These compounds share similar properties but differ in their reactivity and applications:
Sodium Amalgam: More reactive than calcium amalgam and used primarily as a reducing agent in organic synthesis.
Potassium Amalgam: Highly reactive and used in specialized chemical reactions.
Calcium amalgam is unique due to its moderate reactivity and specific applications in both research and industry .
Conclusion
Calcium amalgam is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in various scientific and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in different fields.
Properties
CAS No. |
12049-39-7 |
|---|---|
Molecular Formula |
CaHg |
Molecular Weight |
240.67 g/mol |
IUPAC Name |
calcium;mercury |
InChI |
InChI=1S/Ca.Hg |
InChI Key |
QORCHJUNTSIPRC-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
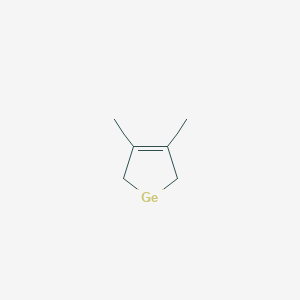

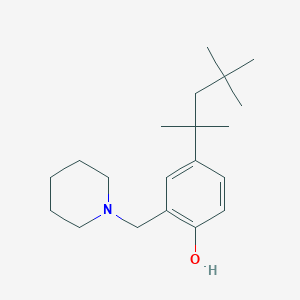
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
